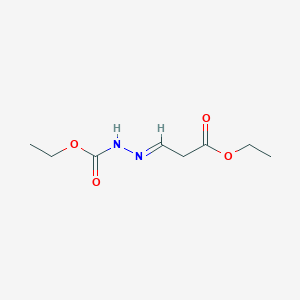![molecular formula C15H18IN3O2 B7777776 1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide](/img/structure/B7777776.png)
1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide is a complex organic compound with a unique structure that includes a pyrazolium core substituted with multiple methyl groups and a nitrophenyl ethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide typically involves the following steps:
Formation of the Pyrazolium Core: The pyrazolium core can be synthesized through the reaction of appropriate hydrazines with diketones under acidic conditions.
Introduction of the Ethenyl Side Chain: The nitrophenyl ethenyl side chain is introduced via a Heck reaction, where the pyrazolium core is reacted with a nitrophenyl halide in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the pyrazolium core using methyl iodide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The methyl groups on the pyrazolium core can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various alkyl or aryl substituted pyrazolium compounds.
Scientific Research Applications
1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazolium core can also interact with nucleic acids and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar synthetic applications but lacks the nitrophenyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a pyrazolium core.
Uniqueness
1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide is unique due to its combination of a pyrazolium core with a nitrophenyl ethenyl side chain, which imparts specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
1,3,4,4-tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]pyrazol-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N3O2.HI/c1-11-15(2,3)14(17(4)16-11)9-8-12-6-5-7-13(10-12)18(19)20;/h5-10H,1-4H3;1H/q+1;/p-1/b9-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUGSJMFXRNPGB-HRNDJLQDSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=N[N+](=C(C1(C)C)C=CC2=CC(=CC=C2)[N+](=O)[O-])C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[N+](=C(C1(C)C)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
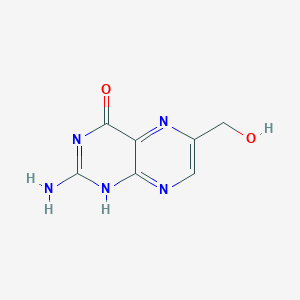

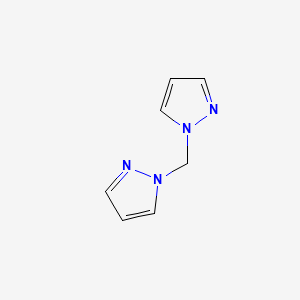
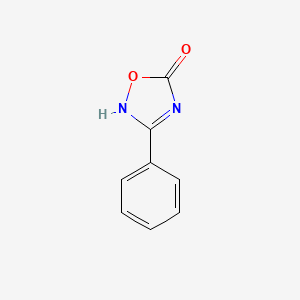
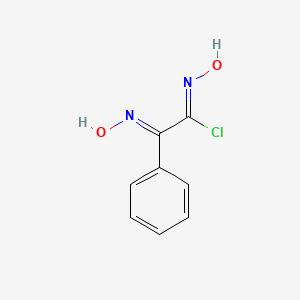

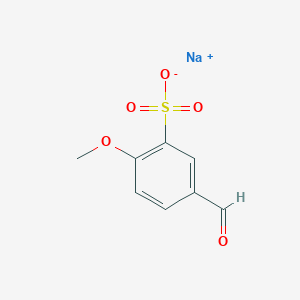
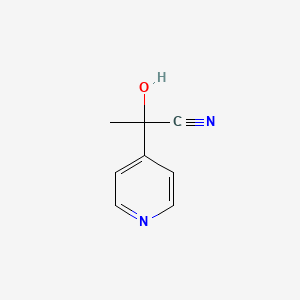
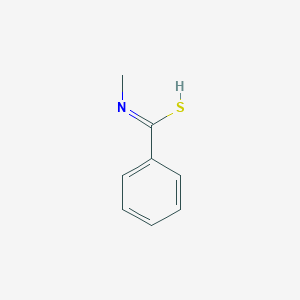
![Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate](/img/structure/B7777758.png)
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7777766.png)
